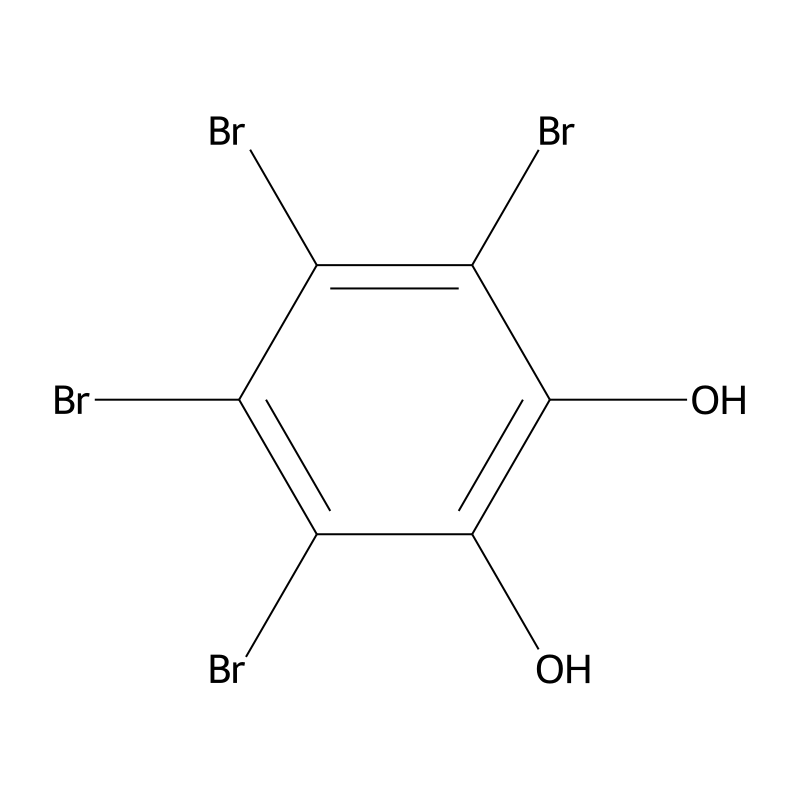

Tetrabromocatechol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical intermediate

Tetrabromocatechol's primary function in scientific research is as a pharmaceutical intermediate. This means it serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. However, specific details regarding the drugs it contributes to are not readily available in publicly accessible scientific literature.

Biological studies

Some studies have investigated the biological effects of Tetrabromocatechol. For instance, a 2010 study published in the journal "Chemico-Biological Interactions" explored its potential to inhibit the growth of certain types of cancer cells []. However, further research is needed to determine its efficacy and safety in this context.

Tetrabromocatechol is an organic compound characterized by its structure, which includes a catechol backbone with four bromine substituents. Its chemical formula is C₆H₂Br₄O₂, and it is known for its unique properties stemming from the presence of multiple bromine atoms. The compound is often utilized in various

As a pharmaceutical intermediate, TBCO itself likely doesn't have a well-defined mechanism of action. Its significance lies in its potential to be transformed into drugs that target specific biological processes.

Research indicates that tetrabromocatechol exhibits notable biological activity. It has been studied for its toxicity in aquatic organisms, revealing that its effects can be quantified through various assays. The compound's toxicity is linked to its ability to form electrophilic products upon oxidation, which can interact adversely with biological systems . Furthermore, the presence of multiple bromine atoms enhances its hydrophobicity, influencing its biological interactions and toxicity profiles.

Tetrabromocatechol can be synthesized through several methods, including:

- Bromination of Catechol: This is the most common method where catechol is treated with bromine under controlled conditions to achieve tetrabromination.

- Electrophilic Aromatic Substitution: Utilizing strong electrophiles in the presence of catechol allows for selective bromination at specific positions on the aromatic ring.

These methods ensure the formation of tetrabromocatechol with high yields and purity.

Tetrabromocatechol finds utility in various applications:

- Chemical Research: It serves as a reagent in organic synthesis and coordination chemistry.

- Environmental Studies: Due to its toxicity, it is used in studies assessing the impact of brominated compounds on aquatic ecosystems.

- Material Science: Its properties make it a candidate for developing new materials with specific chemical characteristics.

Interaction studies involving tetrabromocatechol have highlighted its reactivity with various biological and chemical systems. The compound's ability to form complexes with metal ions has been extensively investigated, revealing insights into its coordination chemistry and potential applications in catalysis . Moreover, studies on its toxicity mechanisms provide valuable information on how it interacts with cellular components and contributes to adverse biological effects .

Tetrabromocatechol shares structural similarities with various polybrominated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tetrabromocatechol | Four bromine substituents | High reactivity due to multiple electrophilic sites |

| Brominated phenols | Varying degrees of bromination | Generally less toxic than tetrabromocatechol |

| 4-Bromocatechol | One bromine substituent | Less hydrophobic and reactive compared to tetrabromocatechol |

| Polybrominated diphenyl ethers | Multiple bromines on biphenyl | Primarily used as flame retardants; different applications |

Tetrabromocatechol's distinct profile arises from its specific arrangement of bromine atoms and hydroxyl groups, which significantly influence its reactivity and biological interactions compared to similar compounds.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant